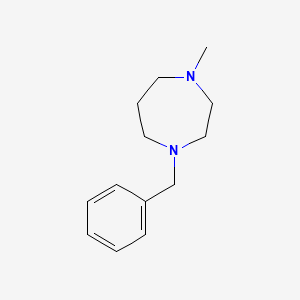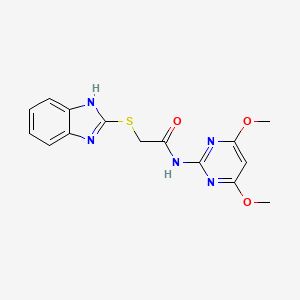![molecular formula C23H29N3O2 B5649456 2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649456.png)
2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to 2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one, involves a stereoselective synthesis process. This process typically utilizes base-promoted [5+1] double Michael addition reactions of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones. Such methodologies are capable of furnishing diazaspiro[5.5]undecane derivatives in excellent yields, demonstrating the synthetic versatility and efficiency of producing these heterocyclic compounds (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the compound of interest, has been elucidated using NMR and X-ray crystallography techniques. Studies have shown that the cyclohexanone unit within these spirocycles often prefers a chair conformation, contributing to the molecule's stability and reactivity. Crystallographic analyses reveal intermolecular interactions, such as hydrogen bonding and π-π stacking, which play crucial roles in the crystal packing of these compounds (Islam et al., 2015).
Eigenschaften
IUPAC Name |
2-cyclopropyl-8-(1,7-dimethylindole-2-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-16-5-3-6-17-13-19(24(2)21(16)17)22(28)25-12-4-10-23(14-25)11-9-20(27)26(15-23)18-7-8-18/h3,5-6,13,18H,4,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKGTARZEALMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2C)C(=O)N3CCCC4(C3)CCC(=O)N(C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-8-[(1,7-dimethyl-1H-indol-2-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[(2-ethoxypyridin-3-yl)carbonyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5649384.png)
![4-[(1E)-3,3-dimethylbut-1-en-1-yl]-N,N-dimethylbenzamide](/img/structure/B5649392.png)

![methyl 5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5649406.png)
![N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[(3-phenylisoxazol-5-yl)methyl]acetamide](/img/structure/B5649411.png)
![1-{[1-(cyclobutylcarbonyl)-4-piperidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5649416.png)
![1-[2-(diethylamino)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5649429.png)
![3-{1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5649433.png)
![N~3~-[2-(4-ethoxyphenyl)ethyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5649450.png)

![1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5649453.png)

![2-(3-methoxypropyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5649478.png)
![ethyl 2-[(2,4-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5649486.png)